REACTION_CXSMILES
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[C:1](Cl)(=[O:5])[C:2](Cl)=O.CN(C=O)C.[CH2:12]([O:15][C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[NH:21][CH:20]=C2)[CH:13]=[CH2:14]>C(Cl)Cl>[CH2:12]([O:15][C:16]1[CH:24]=[C:23]2[C:22](=[CH:18][CH:17]=1)[NH:21][CH:20]=[C:2]2[CH:1]=[O:5])[CH:13]=[CH2:14]
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Name
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|
Quantity
|
1.22 mL
|
Type
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reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
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C(C=C)OC=1C=C2C=CNC2=CC1
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 0° C. for 30 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to reach RT
|
Type
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STIRRING
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Details
|
stirred for 4 h
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Duration
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4 h
|
Type
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CONCENTRATION
|
Details
|
The solvent was concentrated
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Type
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DISSOLUTION
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Details
|
the residue dissolved in THF (35 mL)
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Type
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TEMPERATURE
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Details
|
20% aqueous ammonium acetate (48 mL) and heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 30 min
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
cooled
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Type
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ADDITION
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Details
|
treated with an aqueous saturated solution of NaHCO3
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Type
|
EXTRACTION
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Details
|
extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
|
Type
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FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC=1C=C2C(=CNC2=CC1)C=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |